molecular formula C11H16OSi B2780748 2-(Vinyldimethylsilyl)benzenemethanol CAS No. 913621-65-5

2-(Vinyldimethylsilyl)benzenemethanol

Cat. No.: B2780748
CAS No.: 913621-65-5
M. Wt: 192.333
InChI Key: XKEPMYKIUXSKLD-UHFFFAOYSA-N
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Description

2-(Vinyldimethylsilyl)benzenemethanol is a chemical compound with the molecular formula C11H16OSi It features a benzene ring substituted with a vinyldimethylsilyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Vinyldimethylsilyl)benzenemethanol typically involves the hydrosilylation of vinylbenzene derivatives with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, to facilitate the hydrosilylation process. The hydrolysis step is usually carried out under acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(Vinyldimethylsilyl)benzenemethanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The vinyldimethylsilyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Aldehydes or ketones.

    Reduction: Silane derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Vinyldimethylsilyl)benzenemethanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its role in developing new therapeutic agents.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of 2-(Vinyldimethylsilyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The vinyldimethylsilyl group can participate in hydrosilylation reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol: Similar structure with a methoxy group instead of a vinyldimethylsilyl group.

    2-(Trimethylsilyl)benzenemethanol: Contains a trimethylsilyl group instead of a vinyldimethylsilyl group.

Uniqueness

2-(Vinyldimethylsilyl)benzenemethanol is unique due to the presence of the vinyldimethylsilyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

IUPAC Name

[2-[ethenyl(dimethyl)silyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OSi/c1-4-13(2,3)11-8-6-5-7-10(11)9-12/h4-8,12H,1,9H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEPMYKIUXSKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C=C)C1=CC=CC=C1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

At −78° C., a 1.6 M solution of butyllithium (30 mL, 48 mmol) in hexane was added to a solution of 2-bromophenylmethanol (3.7 g, 20 mmol) in THF, and the resulting mixture was stirred at −78° C. for 1.5 hours. At −78° C., chloro(dimethyl)vinylsilane (7.2 g, 60 mmol) was added to the reacted mixture, and the resulting mixture was stirred for two hours. The resulting mixture solution was diluted with diethyl ether, and was washed with water and brine, and then was dried over anhydrous MgSO4. After removal of the solvents under reduced pressure, the residue was purified by flash chromatography on silica gel, thereby obtaining [2-(hydroxymethyl)phenyl]dimethyl(vinyl)silane: 1h (3.1 g, yield of 80%) as a colorless oil, Rf: 0.30 (hexane-ethyl acetate=7:1). 1H NMR (400 MHz, CDCl3) δ 7.56 (dd, J=7.3, 1.3 Hz, 1H), 7.46 (dd, J=7.1, 0.7 Hz, 1H), 7.41 (td, J=7.4, 1.5 Hz, 1H), 7.30 (td, J=7.3, 1.5 Hz, 1H), 6.39 (dd, J=20.3, 14.6 Hz, 1H), 6.08 (dd, J=14.6, 3.7 Hz, 1H), 5.79 (dd, J=20.3, 3.7 Hz, 1H), 4.74 (s, 2H), 1.71 (br s, 1H), 0.43 (s, 6H); 13C NMR (101 MHz, CDCl3) δ 146.4, 139.0, 136.2, 135.2, 132.8, 129.8, 128.0, 127.0, 65.3, −1.6; Anal. Calcd for C11H16Osi; C, 68.69; H, 8.39. Found: C, 68.43; H, 8.36.
[Compound]
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30 mL
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3.7 g
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hexane ethyl acetate
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80%

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